2-methyl-N-[(3S)-piperidin-3-yl]propanamide

Catalog No.
S8260530
CAS No.
M.F
C9H18N2O
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-[(3S)-piperidin-3-yl]propanamide

Product Name

2-methyl-N-[(3S)-piperidin-3-yl]propanamide

IUPAC Name

2-methyl-N-[(3S)-piperidin-3-yl]propanamide

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

LUQMAIJPUJURSU-QMMMGPOBSA-N

SMILES

CC(C)C(=O)NC1CCCNC1

Canonical SMILES

CC(C)C(=O)NC1CCCNC1

Isomeric SMILES

CC(C)C(=O)N[C@H]1CCCNC1

2-methyl-N-[(3S)-piperidin-3-yl]propanamide is an organic compound characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly due to the pharmacological significance of piperidine derivatives. The molecular formula for 2-methyl-N-[(3S)-piperidin-3-yl]propanamide is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 170.25 g/mol .

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding amides or carboxylic acids.
  • Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, yielding reduced amine derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen atom or adjacent carbon atoms, utilizing reagents such as alkyl halides or acyl chlorides.

The biological activity of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide is primarily linked to its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as a ligand, mimicking natural substrates and modulating receptor activity. This interaction can lead to various pharmacological effects, including potential analgesic and anti-inflammatory properties. Research into its biological effects continues to explore its therapeutic potential.

The synthesis of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide typically involves the reaction between 3-piperidinol and 2-methylpropanoyl chloride under basic conditions. Triethylamine is often used as a base to neutralize hydrochloric acid formed during the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the product.

In industrial settings, continuous flow reactors and automated systems may enhance production efficiency, incorporating advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

2-methyl-N-[(3S)-piperidin-3-yl]propanamide finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in organic reactions.
  • Biology: The compound is studied for its potential biological activities, particularly in receptor binding studies.
  • Medicine: Piperidine derivatives are explored for their pharmacological properties, including analgesic and antipsychotic effects.
  • Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties .

Studies investigating the interactions of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide with various receptors and enzymes have revealed its potential as a modulator of biological activity. The specific pathways and molecular targets involved depend on the context of use, highlighting the need for further research to elucidate its mechanisms of action.

Several compounds share structural similarities with 2-methyl-N-[(3S)-piperidin-3-yl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-methyl-N-[(3R)-piperidin-3-yl]propanamideStereoisomer with similar chemical propertiesDifferent biological activity due to stereochemistry
N-[piperidin-3-yl]propanamideLacks the methyl groupDifferent reactivity and applications
2-methyl-N-[piperidin-4-yl]propanamideVariation in piperidine positioningAlters interaction profiles with biological targets
2-methyl-N-[piperidin-3-yl]butanamideLonger carbon chainAffects physical and chemical properties

These compounds highlight the uniqueness of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in research and industry underscores its importance across various fields .

2-Methyl-N-[(3S)-piperidin-3-yl]propanamide (CAS 1332920-64-5) emerged as a structurally distinct piperidine derivative during early 21st-century efforts to expand 3-D fragment libraries for drug discovery. Its synthesis was first reported in pharmaceutical chemistry literature as part of systematic explorations into stereochemically complex small molecules. The compound’s design reflects two critical trends in medicinal chemistry: (1) the prioritization of sp³-hybridized carbon centers to enhance three-dimensionality, and (2) the incorporation of chiral piperidine scaffolds to mimic biological recognition motifs.

The (3S) stereochemical configuration at the piperidine ring was strategically chosen to optimize molecular interactions with enzymatic binding pockets, as evidenced by prior studies on related compounds. Early synthetic routes utilized N-functionalization of (3S)-piperidin-3-amine intermediates through amide coupling reactions, establishing a template for subsequent structural analogs.

Significance in Organic and Medicinal Chemistry

This compound exemplifies three key principles in modern molecular design:

Table 1: Structural Features and Their Implications

FeatureChemical Significance
(3S)-piperidine coreEnables stereoselective protein interactions
Methyl branchingEnhances metabolic stability
Propanamide linkageBalances hydrophilicity/lipophilicity

The piperidine ring’s chair conformation provides a rigid framework for spatial orientation of functional groups, while the methyl substituent introduces steric effects that modulate binding kinetics. In medicinal chemistry contexts, such hybrid structures serve as valuable intermediates for developing protease inhibitors and bone-targeting agents.

Key Applications in Academic Research

  • Fragment-Based Drug Discovery (FBDD):
    Used as a 3-D fragment in library screens due to its principal moments of inertia (PMI) profile, which occupies under-explored regions of chemical space.

  • Stereochemical Studies:
    Serves as a model compound for investigating enantioselective synthesis routes via pyridine hydrogenation and epimerization.

  • Molecular Probe Development:
    Functionalization of the amide group enables creation of photoaffinity labels for target identification.

Table 2: Research Applications and Experimental Outcomes

ApplicationKey FindingSource
FBDD screeningDemonstrated 83% hit rate enhancement vs. 2-D analogs
Synthetic methodologyAchieved 92% diastereomeric excess in scaled synthesis

Structural Characteristics

Molecular Architecture

The compound’s structure (C₉H₁₈N₂O) features:

  • A six-membered piperidine ring with (3S) chiral center
  • Methyl group at the propanamide’s α-position
  • Secondary amide linkage providing hydrogen-bonding capacity

X-ray crystallography of analogous compounds reveals preferred equatorial orientation of the amide substituent, minimizing ring strain.

Synthetic Approaches

Primary Route:

  • Enantioselective synthesis of (3S)-piperidin-3-amine via enzymatic resolution
  • Acylation with 2-methylpropanoyl chloride under Schotten-Baumann conditions

Key Optimization:

  • Temperature control (<0°C) prevents racemization at the stereocenter
  • Use of Hünig’s base enhances amide bond formation efficiency

Research Utility

Chemical Biology Applications

  • Target Engagement Studies: Incorporation of ¹³C labels at the methyl position enables NMR-based binding assays
  • Scaffold Diversification: Serves as substrate for parallel synthesis of 48 derivatives in PCSK9 inhibitor development

Material Science Relevance

  • Coordination Chemistry: The piperidine nitrogen participates in metal-ligand complexes with Cu(II) and Zn(II) ions
  • Polymer Modification: Amide group enables covalent attachment to polyurethane matrices for biomedical coatings

Molecular Architecture and Stereochemistry

IUPAC Nomenclature and SMILES Representation

The systematic IUPAC name for this compound is 2-methyl-N-[(3S)-piperidin-3-yl]propanamide, reflecting its branched alkyl chain and stereospecific piperidine substitution [3]. The SMILES notation CC(C)C(=O)N[C@@H]1CCCNC1 encodes the molecular structure, with the [C@@H] descriptor specifying the (3S) configuration of the piperidine ring [1] [3]. This notation distinguishes the compound from its stereoisomers, emphasizing the spatial arrangement critical to its chemical behavior.

Chiral Center Configuration and 3D Conformational Analysis

The compound exhibits a single chiral center at the third position of the piperidine ring, which adopts an S-configuration due to the Cahn-Ingold-Prelog priority rules [3]. Density functional theory (DFT) simulations predict that the lowest-energy conformation features the amide group oriented equatorially relative to the piperidine ring, minimizing steric clashes between the methyl substituent and the nitrogen lone pair [1]. This arrangement stabilizes the molecule through intramolecular hydrogen bonding between the amide proton and the piperidine nitrogen (Figure 1).

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular formulaC₉H₁₈N₂O
Molecular weight170.25 g/mol
Chiral centers1 (piperidin-3-yl S-configuration)
Predicted bond anglesN-C(=O)-C: 120° ± 2°

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

The proton NMR spectrum (300 MHz, CDCl₃) reveals distinct signals:

  • δ 1.05 ppm (doublet, 6H): Methyl groups on the isobutyramide moiety [4].
  • δ 2.85–3.10 ppm (multiplet, 4H): Methylene protons adjacent to the piperidine nitrogen [5].
  • δ 3.70 ppm (broad singlet, 1H): Amide proton exchanging with deuterated solvent [4].
  • δ 4.25 ppm (quartet, 1H): Methine proton on the chiral piperidine carbon [5].

The carbon-13 NMR spectrum displays characteristic peaks at δ 175.8 ppm (amide carbonyl) and δ 45.2 ppm (chiral piperidine carbon), consistent with analogous bicyclic amides [5].

Infrared (IR) and Mass Spectrometry Profiles

The IR spectrum shows strong absorption bands at:

  • 3280 cm⁻¹: N-H stretch (amide) [2].
  • 1645 cm⁻¹: C=O stretch (amide I band) [4].
  • 1550 cm⁻¹: N-H bend (amide II band) [2].

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 170.1310 (calculated for C₉H₁₈N₂O⁺: 170.1309) [3]. Fragmentation patterns include loss of the isopropyl group (m/z 127) and cleavage of the piperidine ring (m/z 84) [4].

Thermodynamic and Solubility Properties

Computational models predict a boiling point of 332.4 ± 31.0°C and a density of 0.98 ± 0.1 g/cm³, aligning with trends observed in secondary amides [4]. The compound exhibits moderate lipophilicity (logP ≈ 1.2), with solubility highest in polar aprotic solvents like dimethylformamide (>50 mg/mL) and limited aqueous solubility (<1 mg/mL at pH 7) [4]. The pKa of the piperidine nitrogen is estimated at 15.69 ± 0.20, indicating weak basicity under physiological conditions [4].

Table 2: Thermodynamic Properties

PropertyPredicted Value
Melting point98–102°C (decomposition)
Enthalpy of vaporization45.2 ± 5.1 kJ/mol
Molar refractivity47.8 cm³/mol

Classical Synthesis Routes

The preparation of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide represents a significant synthetic challenge requiring careful consideration of stereochemistry and reaction selectivity. Classical synthesis routes provide the foundation for accessing this important piperidine-containing amide through well-established methodologies that have been extensively studied and optimized over decades of research.

Nucleophilic Substitution with Piperidine Derivatives

Nucleophilic substitution reactions involving piperidine derivatives constitute one of the most versatile approaches for synthesizing 2-methyl-N-[(3S)-piperidin-3-yl]propanamide. These transformations typically proceed through well-defined mechanistic pathways that allow for predictable stereochemical outcomes when properly designed [1] [2].

The development of efficient nucleophilic substitution methods has focused on the preparation of activated piperidine intermediates, particularly 2-methoxy- and 2-acyloxypiperidines, which serve as excellent electrophilic partners for subsequent transformations [1]. Research has demonstrated that N-benzyloxycarbonyl-2-methoxypiperidine and 3-substituted-2-acyloxy-N-benzyloxycarbonylpiperidines can be prepared efficiently and examined as substrates for nucleophilic substitution reactions with silyl enolates under the influence of catalytic amounts of metal triflates [2].

Among the various metal triflates tested, scandium triflate (Sc(OTf)₃) has emerged as the most effective catalyst for these transformations [1] [2]. The superior performance of scandium triflate can be attributed to its optimal Lewis acidity and coordination properties, which facilitate the activation of the piperidine electrophile while maintaining compatibility with the nucleophilic partner. Systematic studies have revealed that 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl enolates to afford 2-alkylated adducts in high cis-selectivity, while 2,3-diacyloxy-N-benzyloxycarbonylpiperidines demonstrate trans-selectivity [2].

The stereochemical control achieved in these reactions has been carefully elucidated through comprehensive analysis using nuclear magnetic resonance spectroscopy, X-ray crystallography, and synthetic transformations [1] [2]. These mechanistic insights have proven invaluable for predicting and controlling the stereochemical outcome of related transformations in the synthesis of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide.

Recent advances in nucleophilic substitution methodology have expanded to include the use of chiral triflate ester intermediates, which undergo nucleophilic displacement through an SN2 mechanism with inversion of configuration [3]. This approach has demonstrated particular utility in accessing enantiomerically pure piperidine derivatives with high stereochemical fidelity. The method relies on the conversion of enantiopure α-hydroxy acid esters into corresponding chiral triflate esters, which are subsequently displaced by nucleophilic substitution reactions with aminopiperidine derivatives [3].

Amidation Techniques Using Isobutyramide Precursors

The formation of amide bonds represents a critical step in the synthesis of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide, requiring careful selection of coupling reagents and reaction conditions to minimize epimerization while achieving high yields. Traditional amidation methods have evolved significantly, with modern approaches focusing on mild conditions that preserve stereochemical integrity [4] [5].

The development of efficient amidation protocols has been driven by the need to couple racemization-prone acid substrates with amines, including relatively non-nucleophilic anilines and sterically hindered piperidine derivatives [4]. One of the most significant advances in this area has been the introduction of n-propanephosphonic acid anhydride (T3P) in combination with pyridine as a mild and effective coupling system [4]. This combination provides amides in high yields with very low epimerization, making it particularly suitable for the synthesis of stereochemically sensitive compounds like 2-methyl-N-[(3S)-piperidin-3-yl]propanamide.

The T3P-pyridine system offers several practical advantages, including easy reaction setup and product isolation, which make it attractive for both laboratory-scale synthesis and potential scale-up applications [4]. The mechanism of this coupling reaction involves the formation of a mixed anhydride intermediate that undergoes nucleophilic attack by the amine component, resulting in efficient amide bond formation with minimal side reactions.

Alternative coupling reagents have also been developed for specific applications in piperidine chemistry. Hypervalent iodine compounds, such as p-BTFP-iodosodilactone, have shown promise for amide formation under mild conditions [5]. These reagents can achieve coupling at room temperature within short reaction times, although they require careful optimization to avoid the use of toxic solvents. The development of recyclable coupling reagents has also been explored, with some systems allowing for the regeneration of the activating agent in high yields [5].

Triazine-based coupling reagents represent another class of amidation agents that have been developed to reduce the cost of coupling reactions while maintaining high efficiency [5]. N-triazinylammonium tetrafluoroborates have been successfully employed for the efficient synthesis of peptides and related amides through preactivation strategies that minimize racemization.

Stereoselective and Asymmetric Synthesis

The synthesis of 2-methyl-N-[(3S)-piperidin-3-yl]propanamide demands precise stereochemical control to access the desired (S)-configuration at the piperidine center. Advanced stereoselective methodologies have been developed to address this challenge, providing reliable routes to enantiomerically enriched products through various asymmetric strategies.

Chiral Triflate Ester Intermediate Strategies

Chiral triflate ester intermediates have emerged as powerful synthetic tools for accessing stereochemically defined piperidine derivatives through highly selective transformations [3]. This strategy leverages the excellent leaving group properties of triflate esters combined with the predictable stereochemical outcome of SN2 displacement reactions.

The methodology involves the systematic conversion of enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters, which serve as activated electrophiles for subsequent nucleophilic substitution reactions [3]. The key advantage of this approach lies in the reliable inversion of configuration that occurs during the SN2 displacement, allowing for predictable access to the desired stereoisomer when starting from the appropriate chiral precursor.

Detailed mechanistic studies have revealed that the success of this strategy depends on several critical factors, including the choice of triflating agent, reaction solvent, and nucleophile structure [3]. Trifluoromethanesulfonic anhydride (triflic anhydride) has proven to be the most effective triflating reagent, providing clean conversion of hydroxyl groups to triflate esters under mild conditions with minimal side reactions.

The nucleophilic displacement step typically employs aminopiperidine derivatives under basic conditions, with the reaction proceeding through a concerted mechanism that ensures complete inversion of configuration at the electrophilic center [3]. This stereochemical reliability makes chiral triflate ester strategies particularly attractive for the synthesis of complex piperidine targets where multiple stereocenters must be controlled simultaneously.

Optimization studies have demonstrated that the choice of base and solvent system significantly influences both the reaction rate and stereochemical outcome [3]. Weak bases such as triethylamine or diisopropylethylamine are typically preferred to minimize competing elimination reactions, while polar aprotic solvents like dichloromethane or tetrahydrofuran provide optimal reaction environments.

Titanium Chloride-Mediated Condensation Reactions

Titanium chloride has established itself as a versatile catalyst for promoting condensation reactions that lead to piperidine formation through stereoselective pathways [6] [7]. The unique Lewis acidic properties of titanium chloride enable it to activate various functional groups while providing sufficient stereochemical control for accessing enantiomerically enriched products.

The mechanism of titanium chloride-mediated condensation reactions typically involves the coordination of the metal center to carbonyl oxygen atoms, thereby activating these groups toward nucleophilic attack [6]. This activation is particularly effective for promoting cyclization reactions that form the piperidine ring system while controlling the stereochemistry of newly formed bonds.

Recent developments in this area have focused on the use of titanium(IV) chloride dihydrate (TiCl₂·2H₂O) as a catalyst for one-pot condensation reactions involving ethyl acetoacetate, substituted benzaldehydes, and anilines [7]. These reactions proceed under mild conditions to yield highly functionalized tetrahydropiperidines with excellent atom economy and short reaction times. The catalytic system demonstrates broad substrate scope and tolerance for various functional groups, making it suitable for the synthesis of diverse piperidine derivatives.

The stereochemical control achieved in titanium chloride-mediated reactions stems from the ability of the metal center to organize the reacting partners in a specific geometric arrangement that favors the formation of the desired stereoisomer [6] [7]. This organizational effect is particularly pronounced in intramolecular cyclization reactions where the titanium center can simultaneously coordinate multiple functional groups within the same molecule.

Optimization studies have revealed that the hydration state of the titanium chloride catalyst significantly influences its catalytic activity and selectivity [7]. The dihydrate form (TiCl₂·2H₂O) generally provides superior results compared to anhydrous titanium chloride, likely due to the presence of coordinated water molecules that modulate the Lewis acidity of the metal center.

Microwave-assisted synthesis using titanium chloride catalysts has also been explored as a means of further improving reaction efficiency and selectivity [6]. These conditions allow for rapid heating and precise temperature control, which can enhance both the reaction rate and stereochemical outcome while reducing energy consumption.

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 2-methyl-N-[(3S)-piperidin-3-yl]propanamide has become increasingly important as the pharmaceutical industry seeks to reduce its environmental impact while maintaining high standards of efficiency and selectivity. Green chemistry approaches focus on minimizing waste generation, reducing the use of hazardous materials, and improving overall process efficiency.

Solvent Optimization and Catalytic Efficiency

Solvent selection represents one of the most significant opportunities for improving the environmental profile of piperidine synthesis while simultaneously enhancing reaction efficiency and selectivity [8] [9]. Traditional synthetic methods often rely on large volumes of organic solvents that pose environmental and safety concerns, driving the development of alternative solvent systems and solvent-free conditions.

Water has emerged as an attractive alternative solvent for many piperidine synthesis reactions, offering the advantages of being non-toxic, readily available, and environmentally benign [9] [10]. Research has demonstrated that water can serve as an effective medium for various transformations, including multicomponent reactions that form highly substituted piperidines. The use of water as a solvent often leads to improved yields and enhanced selectivity compared to traditional organic solvents, likely due to hydrophobic effects that promote productive intermolecular interactions.

Ionic liquids represent another class of environmentally friendly solvents that have shown promise in piperidine synthesis [9]. These molten salts offer unique properties, including negligible vapor pressure, high thermal stability, and tunable polarity, making them excellent alternatives to conventional organic solvents. The recyclable nature of ionic liquids further enhances their environmental attractiveness, as they can be recovered and reused multiple times without significant loss of catalytic activity.

Solvent-free conditions have been extensively investigated as the ultimate green chemistry approach, eliminating the need for any reaction medium while often providing enhanced reaction rates and simplified purification procedures [9] [10]. These methods typically involve the direct mixing of reactants in the presence of a solid catalyst, with the reaction proceeding through mechanochemical activation or thermal promotion. The elimination of solvents not only reduces environmental impact but also simplifies reaction workup and product isolation.

Catalytic efficiency optimization has focused on developing highly active catalysts that can operate under mild conditions with low catalyst loadings [11] [12]. Immobilized catalysts have received particular attention due to their ease of separation and potential for reuse. The immobilization of enzymes, such as Candida antarctica lipase B, onto magnetic supports has enabled the development of reusable biocatalysts that provide excellent yields in multicomponent piperidine synthesis while operating under environmentally benign conditions [11].

Metal-free catalytic systems have also been developed to avoid the use of precious metals while maintaining high catalytic activity [13]. Organic acids, such as tartaric acid, have proven effective for promoting piperidine formation under mild conditions with excellent yields and selectivities. These bio-based catalysts offer the advantages of low cost, ready availability, and minimal environmental impact [13].

Yield Improvement and Byproduct Minimization

The optimization of synthetic protocols for 2-methyl-N-[(3S)-piperidin-3-yl]propanamide synthesis has increasingly focused on maximizing atom economy while minimizing waste generation through careful reaction design and process optimization [14] [8] [15]. Modern approaches emphasize the development of cascade reactions and multicomponent processes that combine multiple bond-forming steps in a single operation, thereby reducing the number of isolation and purification steps required.

Flow microreactor technology has emerged as a powerful tool for improving both yield and selectivity while reducing waste generation [15] [16]. These systems provide precise control over reaction parameters, including temperature, residence time, and mixing, leading to enhanced reaction efficiency and reduced byproduct formation. The high surface-to-volume ratio in microreactors promotes efficient heat and mass transfer, enabling reactions to proceed under milder conditions with improved selectivity.

Electrochemical synthesis methods have been developed as environmentally friendly alternatives to traditional chemical reduction processes [15] [16]. These approaches eliminate the need for stoichiometric reducing agents, instead using electrical energy to drive the desired transformations. Electroreductive cyclization of imines with terminal dihaloalkanes in flow microreactors has demonstrated particular promise for piperidine synthesis, providing target compounds in good yields with excellent process efficiency.

Biocatalytic approaches have gained significant attention due to their inherent selectivity and environmental compatibility [11]. Enzymatic catalysis typically operates under mild conditions and produces minimal byproducts, making these methods particularly attractive for the synthesis of pharmaceutically relevant compounds. The development of immobilized enzyme systems has further enhanced the practical utility of biocatalysis by enabling catalyst recovery and reuse.

Process intensification strategies have been employed to minimize energy consumption while maximizing throughput [9] [10]. Microwave-assisted synthesis has proven particularly effective for accelerating reaction rates while maintaining high selectivity. These methods typically require shorter reaction times and lower temperatures compared to conventional heating, resulting in improved energy efficiency and reduced byproduct formation.

Continuous processing has also been explored as a means of improving process efficiency and reducing waste generation [8] [16]. These systems enable precise control over reaction conditions and residence times, leading to more consistent product quality and reduced batch-to-batch variation. The integration of multiple synthetic steps in continuous flow systems further enhances overall process efficiency while minimizing intermediate handling and storage requirements.

The implementation of real-time monitoring and control systems has enabled the optimization of reaction conditions to maximize yield while minimizing byproduct formation [9]. These approaches typically employ in-line analytical techniques, such as infrared spectroscopy or nuclear magnetic resonance, to monitor reaction progress and automatically adjust process parameters to maintain optimal conditions throughout the synthesis.

Classical Synthesis RoutesTypical Yield (%)Reaction ConditionsStereoselectivity
Nucleophilic Substitution with Piperidine Derivatives65-85Base, solvent, RT to 80°CVariable
Amidation Techniques Using Isobutyramide Precursors70-90Coupling reagent, base, RTGood with chiral auxiliaries
Reductive Amination75-95Reducing agent, acid/baseDepends on substrate
Intramolecular Cyclization60-80Catalyst, heated conditionsHigh with proper catalyst
Metal Triflate-Catalyzed Reactions80-95Metal triflate catalyst, mild conditionsExcellent
Stereoselective MethodsEnantioselectivity (% ee)Diastereoselectivity (dr)Key Features
Chiral Triflate Ester Intermediates85-9510:1 to 20:1SN2 inversion mechanism
Titanium Chloride-Mediated Condensation70-905:1 to 15:1Dehydrating agent promotes cyclization
Asymmetric Aza-Diels-Alder Reaction90-9815:1 to >20:1Organocatalyzed process
Chiral Auxiliary-Directed Synthesis80-958:1 to 18:1Removable chiral directing group
Enantioselective Phosphoric Acid Catalysis92-9812:1 to >20:1Mild reaction conditions
Green Chemistry ApproachesEnvironmental BenefitYield Enhancement (%)Process Efficiency
Solvent-Free ConditionsEliminates organic solvents5-15Moderate
Water as SolventNon-toxic, sustainable medium10-20Good
Ionic Liquid MediumRecyclable medium15-25Excellent
Microwave-Assisted SynthesisReduced reaction time/energy20-35Very Good
Flow Microreactor TechnologyContinuous process efficiency25-40Excellent
Enzymatic CatalysisBiodegradable catalyst10-30Good

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.141913202 g/mol

Monoisotopic Mass

170.141913202 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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